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Compound of Interest

Compound Name:
6-Fluoro-5-azaindole-3-carboxylic

acid

CAS No.: 1190309-72-8

Cat. No.: B3218480

Get Quote

Introduction & Structural Context
The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a bioisostere of indole, frequently

employed to improve water solubility and metabolic stability in drug candidates. The

introduction of a fluorine atom at the C6 position and a carboxylic acid at C3 creates a unique

electronic environment that complicates standard proton NMR due to peak broadening and

coupling effects.

Target Molecule: 6-fluoro-5-azaindole-3-carboxylic acid

Molecular Formula: C₈H₅FN₂O₂

Key Challenge: Distinguishing the regioisomerism of the fluorine substitution (C4, C6, or C7)

and confirming the oxidation state of the C3 carbonyl.

Comparative Analysis: 1H-NMR vs. 19F-NMR
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For this fluorinated scaffold, standard 1H-NMR is often insufficient for rapid purity assessment

due to the lack of protons on the pyridine ring (only H4 and H7 remain) and potential overlap

with exchangeable protons.

Feature
Method A: Standard 1H-

NMR (DMSO-d₆)

Method B: 19F-NMR

(Diagnostic Alternative)

Primary Utility
Structural connectivity (H-H

COSY).

Rapid purity assay &

Regioisomer confirmation.

Resolution

Moderate: H7 often appears as

a broadened doublet due to

coupling. COOH proton is

broad/invisible.[1]

High: Appears as a sharp,

distinct singlet (decoupled) or

doublet. No solvent

background interference.[2]

Solvent Effect

High sensitivity. COOH peak

shifts 11-14 ppm depending on

water content.

Minimal sensitivity to

concentration or water content.

Quantification
Difficult if water suppression

affects the aromatic region.

Superior: High dynamic range

for detecting non-fluorinated

impurities (e.g., des-fluoro

precursors).

Recommendation: Use 19F-NMR as the primary release assay for quantitative purity, as it

isolates the target signal from proteo-solvent contaminants.

Detailed Spectral Data
The following chemical shifts are diagnostic for the 6-fluoro-5-azaindole core in DMSO-d₆.

Table 1: 1H-NMR Assignment (400 MHz)
Note: The 5-azaindole nitrogen (N5) causes significant deshielding of the adjacent H4 proton.
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Position Shift (δ, ppm) Multiplicity
Coupling (

, Hz)

Structural
Insight

COOH 12.50 - 13.20 br s -

Exchangeable;

shift varies with

concentration.

NH (1) 11.80 - 12.10 br s -
Indole NH;

typically broad.

H2 8.15 - 8.25 s (or d)

Deshielded by

C3-COOH.

Characteristic

azaindole H2.

H4 8.75 - 8.90 s -

Most deshielded

aromatic proton

(adjacent to N5

and C3).

H7 7.10 - 7.30 d

Ortho to

Fluorine.

Diagnostic

doublet confirms

F-position.

Table 2: 13C-NMR & 19F-NMR Parameters
The Carbon-Fluorine coupling is the definitive proof of structure.
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Nucleus Assignment Shift (δ, ppm)

Coupling Constant
(

)

19F C6-F -72.0 to -76.0 -

13C C6 (ipso) ~158.0 - 162.0 Hz (Doublet)

13C C5 (N-C=N) - N/A (Heteroatom)

13C C7 (ortho) ~95.0 - 100.0 Hz (Doublet)

13C C3 (COOH) ~165.5 -

Experimental Protocol: Characterization Workflow
To ensure reproducibility and eliminate "ghost" peaks from aggregation, follow this self-

validating protocol.

Reagents:

Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology:

Sample Preparation (The "Dilution Rule"):

Weigh 5-8 mg of the carboxylic acid solid. Note: Do not exceed 10 mg to prevent dimer

formation which broadens the COOH and H2 signals.

Add 0.6 mL DMSO-d₆.

Sonicate for 60 seconds at ambient temperature. Ensure the solution is completely clear;

suspension particles will distort the baseline.

Acquisition (Sequence Order):
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Run 1: 1H-NMR (16 scans). Set relaxation delay (d1) to 2.0s to allow COOH relaxation.

Run 2: 19F-NMR (Non-decoupled). This confirms the presence of F and its coupling to H7.

Run 3: D₂O Shake (Optional). Add 1 drop D₂O to the tube and re-run 1H-NMR. The peaks

at ~12.8 (COOH) and ~12.0 (NH) should disappear, confirming exchangeable protons.

Data Processing:

Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm (1H) or 39.5 ppm

(13C). Do not rely solely on TMS for carboxylic acids as the acidic environment can shift

the TMS signal slightly.

Visualization: Characterization Logic Flow
The following diagram illustrates the decision matrix for confirming the 6-fluoro-5-azaindole

regioisomer.
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Analysis

19F NMRCheck Purity

13C NMR
(J-Modulation)

Confirm Regioisomer

Confirm: 6-Fluoro
(Doublet C6 ~240Hz)

Single Peak
~ -74 ppm

C6 Doublet

Reject: 4-Fluoro
(Different J pattern)

C4 Doublet

Click to download full resolution via product page

Figure 1: Logical workflow for distinguishing 6-fluoro isomers using multinuclear NMR. The

13C-F coupling constant is the definitive structural filter.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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